molecular formula C14H27NO2 B6340528 tert-Butyl 3-(cycloheptylamino)propanoate CAS No. 1221346-05-9

tert-Butyl 3-(cycloheptylamino)propanoate

Cat. No.: B6340528
CAS No.: 1221346-05-9
M. Wt: 241.37 g/mol
InChI Key: HDXSWFSGJRDVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(cycloheptylamino)propanoate is an organic compound with the molecular formula C14H27NO2 and a molecular weight of 241.37 g/mol . This compound is characterized by the presence of a tert-butyl ester group and a cycloheptylamino group attached to a propanoate backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-Butyl 3-(cycloheptylamino)propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with cycloheptylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

tert-Butyl 3-(cycloheptylamino)propanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

tert-Butyl 3-(cycloheptylamino)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(cycloheptylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cycloheptylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl 3-(cycloheptylamino)propanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its cycloheptylamino group, which imparts specific steric and electronic effects that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

tert-butyl 3-(cycloheptylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-14(2,3)17-13(16)10-11-15-12-8-6-4-5-7-9-12/h12,15H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXSWFSGJRDVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.